3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Description
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a benzoic acid derivative featuring a pyrrole ring substituted with acetyl and methyl groups, connected via a methylene bridge to the benzoic acid moiety at the 3-position of the benzene ring .
Properties
IUPAC Name |
3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-7-15(12(3)18)11(2)17(10)9-13-5-4-6-14(8-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCLQAOBWZKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is the most reliable method for constructing the pyrrole core.
Reactants :
- 2,5-Hexanedione (1.0 equiv)
- Ammonium acetate (2.5 equiv)
Conditions :
- Solvent: Glacial acetic acid
- Temperature: Reflux (110–120°C)
- Time: 4–6 hours
Procedure :
- 2,5-Hexanedione (10.0 g, 87.7 mmol) and ammonium acetate (16.9 g, 219 mmol) are refluxed in acetic acid (100 mL).
- The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.
Characterization :
Friedel-Crafts Acetylation
The acetyl group is introduced at the 3-position via Friedel-Crafts acylation.
Reactants :
- 2,5-Dimethylpyrrole (1.0 equiv)
- Acetyl chloride (1.2 equiv)
Conditions :
- Catalyst: Anhydrous AlCl₃ (1.5 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Time: 12 hours
Procedure :
- Acetyl chloride (5.6 mL, 78.8 mmol) is added dropwise to a stirred solution of 2,5-dimethylpyrrole (8.0 g, 72.5 mmol) and AlCl₃ (14.5 g, 109 mmol) in CH₂Cl₂ (150 mL).
- The mixture is stirred overnight, quenched with ice-cold HCl (1 M), and extracted with CH₂Cl₂.
Synthesis of 3-(Bromomethyl)benzoic Acid
Bromination of Methyl 3-Methylbenzoate
Reactants :
- Methyl 3-methylbenzoate (1.0 equiv)
- N-Bromosuccinimide (NBS, 1.1 equiv)
Conditions :
- Initiator: Benzoyl peroxide (0.1 equiv)
- Solvent: CCl₄
- Temperature: Reflux (80°C)
- Time: 6 hours
Procedure :
- NBS (14.3 g, 80.5 mmol) and benzoyl peroxide (0.5 g) are added to methyl 3-methylbenzoate (12.0 g, 73.2 mmol) in CCl₄ (100 mL).
- The mixture is refluxed, cooled, and filtered to remove succinimide.
Ester Hydrolysis
Reactants :
- Methyl 3-(bromomethyl)benzoate (1.0 equiv)
Conditions :
- Base: LiOH (4.0 equiv)
- Solvent: THF/MeOH/H₂O (1:1:1)
- Temperature: 20°C
- Time: 12 hours
Procedure :
- LiOH (4.8 g, 200 mmol) is added to methyl 3-(bromomethyl)benzoate (10.0 g, 40.8 mmol) in THF/MeOH/H₂O (150 mL).
- The mixture is stirred, acidified with HCl (1 M), and extracted with ethyl acetate.
Yield : 89%.
Coupling of Fragments
Nucleophilic Substitution
Reactants :
- 3-Acetyl-2,5-dimethylpyrrole (1.0 equiv)
- 3-(Bromomethyl)benzoic acid (1.1 equiv)
Conditions :
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF
- Temperature: 80°C
- Time: 8 hours
Procedure :
- 3-(Bromomethyl)benzoic acid (9.2 g, 40 mmol) and K₂CO₃ (11.0 g, 80 mmol) are added to a solution of 3-acetyl-2,5-dimethylpyrrole (6.5 g, 40 mmol) in DMF (100 mL).
- The mixture is heated, cooled, and poured into ice water.
Optimization Notes :
- Higher yields (82%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.
- Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields.
Alternative Synthetic Routes
Direct Acylation of Pyrrole
Reactants :
- 2,5-Dimethylpyrrole (1.0 equiv)
- 3-(Chloromethyl)benzoyl chloride (1.2 equiv)
Conditions :
- Solvent: Toluene
- Temperature: Reflux
- Time: 4 hours
Suzuki-Miyaura Coupling
Reactants :
- 3-Acetyl-2,5-dimethylpyrrole-1-boronic acid (1.0 equiv)
- 3-Bromobenzoic acid (1.0 equiv)
Conditions :
- Catalyst: Pd(PPh₃)₄ (0.05 equiv)
- Base: Na₂CO₃ (2.0 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C
- Time: 12 hours
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Paal-Knorr + Substitution | 74 | 8 | Moderate | High |
| Direct Acylation | 58 | 4 | Low | Moderate |
| Suzuki-Miyaura | 65 | 12 | High | Low |
Key Findings :
- The Paal-Knorr/substitution route offers the best balance of yield and scalability.
- Suzuki-Miyaura coupling is limited by boronic acid availability and Pd catalyst cost.
Challenges and Optimization
Regioselectivity in Pyrrole Functionalization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the acetyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound or scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Substituted Benzoic Acid Derivatives
Key Observations :
- The methylene bridge introduces conformational flexibility, which may affect binding interactions in biological systems compared to direct pyrrole-benzene linkages .
- Positional isomerism (e.g., 3- vs. 4-substituted benzene rings) alters steric and electronic profiles, impacting molecular recognition or solubility .
Functionalized Pyrrole Derivatives
Key Observations :
- The trifluoromethyl group in is strongly electron-withdrawing, which could modulate the benzoic acid’s pKa and interaction with hydrophobic targets.
- Esterification (e.g., methyl ester in ) reduces hydrogen-bonding capacity compared to the free carboxylic acid in the target compound, influencing solubility and bioavailability.
Sodium Salt Derivatives
| Compound Name | Modification | Functional Implications | Reference |
|---|---|---|---|
| Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Sodium salt of benzoic acid | Enhanced aqueous solubility due to ionic character. |
Research Findings and Implications
- Electronic Effects : Substituents such as acetyl (electron-withdrawing) and methyl (electron-donating) groups on the pyrrole ring modulate electron density distribution, affecting aromatic stacking or charge-transfer interactions .
- Synthetic Accessibility : Compounds with direct pyrrole-benzene linkages (e.g., ) may be synthetically simpler to prepare than those requiring methylene bridges or complex heterocycles .
Biological Activity
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a benzoic acid derivative featuring a pyrrole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzymatic modulation effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.32 g/mol
- CAS Number : 887683-75-2
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those with pyrrole structures, exhibit significant antimicrobial properties. For example:
- Study Findings : A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxicity against several human cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant growth inhibition .
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| Hep-G2 | 10.5 | Moderate |
| MCF-7 | 15.0 | Moderate |
| A2058 | 12.0 | Moderate |
Enzymatic Modulation
The compound's interaction with key enzymes has been a focus of recent studies:
- Proteasome Activation : It was found to enhance the activity of the proteasome and lysosomal pathways, which are crucial for protein degradation and cellular homeostasis . This modulation suggests potential applications in treating age-related diseases where these pathways are compromised.
Case Study 1: In Vitro Evaluation
A detailed evaluation was conducted using human foreskin fibroblasts to assess the cytotoxicity and enzymatic activity modulation by this compound:
- Results : At concentrations of 5 μM and 10 μM, the compound significantly enhanced proteasome activity without inducing cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzoic acid derivatives:
Q & A
Basic: What are effective synthetic routes for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid?
Answer:
A common approach involves coupling a functionalized pyrrole derivative to a benzoic acid scaffold. For example, analogous compounds (e.g., 3-(Trimethylstannyl)benzoate derivatives) are synthesized via Stille coupling reactions using palladium catalysts under inert conditions . Alternatively, ester intermediates (e.g., ethyl benzoate derivatives) can be hydrolyzed under basic conditions (NaOH/EtOH, reflux) to yield the free carboxylic acid . Key steps include:
- Protection/Deprotection : Acetyl groups on pyrrole rings may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) identify substituent positions on the pyrrole and benzoic acid moieties. For example, acetyl methyl protons typically resonate at δ 2.1–2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for CHNO: 271.12 g/mol) with <2 ppm error .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H stretches (broad ~2500–3000 cm) .
Basic: How do substituents influence solubility and formulation for biological assays?
Answer:
The acetyl and methyl groups on the pyrrole ring enhance lipophilicity, reducing aqueous solubility. Strategies include:
- Salt Formation : Neutralize the carboxylic acid with sodium bicarbonate to improve water solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
- Structural Analogues : Compare with ethyl- or trifluoromethyl-substituted benzoates (e.g., from and ), where polar groups (e.g., -CF) improve solubility .
Advanced: How to design experiments probing protein interactions using this compound?
Answer:
- Photoaffinity Labeling : Analogous to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate derivatives, incorporate a photoreactive group (e.g., diazirine) into the structure. Upon UV irradiation, covalent bonds form with proximal proteins, enabling cross-linking mass spectrometry for target identification .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics by titrating the compound into protein solutions, monitoring heat changes.
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent Variation : Synthesize analogues with modified pyrrole substituents (e.g., replacing acetyl with methoxyethyl or fluorophenyl groups, as in and ). Compare bioactivity (e.g., IC in enzyme assays) to identify critical functional groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, correlating with experimental SAR data.
Advanced: How to address stability issues during storage and handling?
Answer:
- Storage Conditions : Store at -20°C under argon to prevent degradation of the acetyl group and carboxylic acid moiety. Lyophilized powders are more stable than solutions .
- Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free benzoic acid) over time.
Advanced: How to resolve contradictory data in reported bioactivity studies?
Answer:
- Assay Variability : Replicate studies using standardized protocols (e.g., fixed DMSO concentrations, cell lines). For example, conflicting cytotoxicity data may arise from differences in cell permeability due to formulation .
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., ester hydrolysis products) that may contribute to observed effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
